(5-fluoro-1-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol, commonly known as FMIM, is an organic compound and a derivative of indole. It is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to laboratory research. FMIM has become a popular choice for researchers due to its low cost and high reactivity.
Scientific Research Applications
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Research has explored the synthesis and studies of heterocycles derived from various nitro/fluoro/chloro/bromoindole-2-carbohydrazides, including compounds related to 5-fluoro-indole derivates. These compounds have shown moderate to good antiproliferative activity, indicating potential applications in antimicrobial, antiinflammatory, and antitumor activities (Narayana et al., 2009).
Crystal Structure and Theoretical Studies
Certain derivatives, including those associated with fluorinated benzene rings, have been the subject of crystallographic, conformational, and computational analyses. These studies provide insights into the structural and electronic properties of such compounds, which can be crucial for understanding their reactivity and potential applications in various scientific domains (Huang et al., 2021).
Ring-Methylation Processes
The ring-methylation of indoles using supercritical methanol has been studied, with specific focus on the selective methylation at certain positions of the indole ring. This provides valuable information for synthetic chemistry applications, where the functionalization of specific positions on aromatic compounds is often required (Kishida et al., 2010).
Catalytic Activity in Organic Synthesis
The catalytic activity of certain nanoparticles has been evaluated in the synthesis of specific fluoro-indole derivates. These studies not only shed light on the synthetic routes to these compounds but also offer insights into the potential biological activities, including antioxidant and antimicrobial properties (Rao et al., 2019).
properties
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZFZXTQRDFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1-methyl-1H-indol-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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